REACTION_CXSMILES
|
C([N:8]1[CH2:13][CH2:12][CH:11]([N:14]2[C:22]3[C:17](=[CH:18][CH:19]=[CH:20][CH:21]=3)[CH2:16][C:15]2=[O:23])[CH2:10][CH2:9]1)C1C=CC=CC=1>[OH-].[Pd+2].[OH-].CO>[NH:8]1[CH2:13][CH2:12][CH:11]([N:14]2[C:22]3[C:17](=[CH:18][CH:19]=[CH:20][CH:21]=3)[CH2:16][C:15]2=[O:23])[CH2:10][CH2:9]1 |f:1.2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)N1CCC(CC1)N1C(CC2=CC=CC=C12)=O
|
Name
|
|
Quantity
|
300 mg
|
Type
|
catalyst
|
Smiles
|
[OH-].[Pd+2].[OH-]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
More catalyst was added (100 mg)
|
Type
|
WAIT
|
Details
|
the hydrogenation was continued for 30 minutes
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered through Celite
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
azeotropically dried with toluene
|
Reaction Time |
60 min |
Name
|
|
Type
|
product
|
Smiles
|
N1CCC(CC1)N1C(CC2=CC=CC=C12)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 217 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |